molecular formula C10H11NOS B12093753 1-(1-Isothiocyanatoethyl)-3-methoxybenzene

1-(1-Isothiocyanatoethyl)-3-methoxybenzene

Cat. No.: B12093753
M. Wt: 193.27 g/mol
InChI Key: VLULNKVRCHBYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isothiocyanatoethyl)-3-methoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl group, which is further connected to a methoxybenzene ring.

Preparation Methods

The synthesis of 1-(1-Isothiocyanatoethyl)-3-methoxybenzene can be achieved through various synthetic routes. One common method involves the reaction of aromatic amines with carbon disulfide and di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine . Another method includes the reaction of aromatic amines with thiophosgene in the presence of potassium carbonate . These reactions typically occur under mild conditions and yield the desired isothiocyanate compound in good yields.

Chemical Reactions Analysis

1-(1-Isothiocyanatoethyl)-3-methoxybenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(1-Isothiocyanatoethyl)-3-methoxybenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Isothiocyanatoethyl)-3-methoxybenzene involves its interaction with cellular proteins and enzymes. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-(1-Isothiocyanatoethyl)-3-methoxybenzene can be compared with other isothiocyanate compounds such as:

Each of these compounds has unique structural features that influence their chemical reactivity and biological activity, highlighting the versatility and potential of isothiocyanates in various applications.

Properties

IUPAC Name

1-(1-isothiocyanatoethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULNKVRCHBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.